molecular formula C14H19NO2 B5146915 N-allyl-2-(4-isopropylphenoxy)acetamide

N-allyl-2-(4-isopropylphenoxy)acetamide

Cat. No.: B5146915
M. Wt: 233.31 g/mol
InChI Key: DXRQKTGBMPGWSW-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative featuring an allyl group attached to the nitrogen atom and a 4-isopropylphenoxy substituent at the α-carbon of the acetamide backbone. Its molecular structure combines the versatility of the acetamide core with the steric and electronic effects of the allyl and isopropylphenoxy groups, making it a compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-9-15-14(16)10-17-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRQKTGBMPGWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The pharmacological and synthetic profiles of N-allyl-2-(4-isopropylphenoxy)acetamide can be contextualized by comparing it to structurally or functionally analogous compounds. Below is a systematic analysis based on substituent variations, synthesis yields, and biological activities:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Synthesis Yield (%) Notable Properties Reference
N-Allyl-2-(1H-tetrazol-5-yl)acetamide (2s) Tetrazole ring at α-carbon 25 Low reactivity due to allyl group
N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (2j) 3,4-Dimethoxyphenyl group 93 High yield due to electron-rich aryl group
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Chlorobenzyl and 4-methoxyphenyl groups 80 High polarity (Rf = 0.3) and crystalline solid
N-Allyl-2-[2-(2,6-difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dimethoxy-phenyl)-acetamide (18e) Difluorobenzyl and fluorophenyl groups 100 Anti-inflammatory or antimicrobial potential

Key Observations :

  • The allyl group in N-allyl derivatives (e.g., 2s) often leads to reduced synthetic yields compared to alkyl or electron-rich aryl substituents (e.g., 2j), likely due to steric hindrance or competing side reactions .
  • Phenoxy and aryl substituents (e.g., 4-isopropylphenoxy, 4-methoxyphenyl) enhance stability and bioactivity by modulating lipophilicity and receptor interactions .

Key Insights :

  • Unlike chalcones (α,β-unsaturated ketones), this compound lacks a conjugated system, which may limit its anti-inflammatory efficacy but improve metabolic stability .
  • Piperazine-linked acetamides (e.g., compounds 47–50) show superior antimicrobial activity compared to simple phenoxy derivatives, suggesting that hybrid scaffolds could enhance the target compound’s bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-allyl-2-(4-isopropylphenoxy)acetamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves:

Cyclization : Formation of the phenoxyacetamide backbone via nucleophilic substitution between 4-isopropylphenol and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Allylation : Introduction of the allyl group using allyl bromide in the presence of a base (e.g., NaH) to functionalize the acetamide nitrogen .

  • Characterization : Key intermediates are validated via 1H^1H/13C^13C-NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and LC-MS for molecular weight confirmation .

Q. How can researchers elucidate the structural conformation of this compound using crystallographic and spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar acetamide linkage and steric effects from the isopropyl group .
  • Spectroscopy : 1H^1H-NMR confirms allyl group geometry (e.g., coupling constants J=1017HzJ = 10–17 \, \text{Hz} for trans-configuration), while IR identifies carbonyl stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions during allylation .
  • Catalysis : Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in allylation steps, reducing byproducts like over-alkylated species .
  • Workflow : Use Design of Experiments (DoE) to model variables (temperature, stoichiometry) and identify optimal conditions via response surface methodology .

Q. How do structural modifications (e.g., substituent variation on the phenoxy ring) influence bioactivity contradictions observed in antimicrobial assays?

  • Methodology :

  • Comparative SAR studies : Replace the isopropyl group with methyl, tert-butyl, or halogens (e.g., Cl) to assess effects on MIC values against E. coli and S. aureus. Bioactivity drops with bulky tert-butyl groups due to steric hindrance but increases with electron-withdrawing Cl .
  • Mechanistic assays : Use fluorescence quenching to study binding affinity to bacterial enzyme targets (e.g., DprE1), correlating substituent electronic profiles with inhibition efficacy .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the compound’s solubility and stability profiles?

  • Methodology :

  • Computational modeling : Use COSMO-RS to predict solubility in aqueous buffers; validate experimentally via HPLC-UV quantification after 24-hour stability tests (pH 2–9) .
  • Degradation analysis : LC-MS/MS identifies hydrolysis products (e.g., free acetamide under acidic conditions), guiding formulation adjustments (e.g., lyophilization for long-term storage) .

Q. How can enantiomeric separation of chiral derivatives be achieved, and what impact does stereochemistry have on biological activity?

  • Methodology :

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases for baseline separation. Confirm enantiopurity via circular dichroism .
  • Biological testing : Compare (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for COX-2), where the (R)-form often shows 3–5× higher activity due to optimal binding .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to resolve structural ambiguities .
  • Contradiction Mitigation : For conflicting bioactivity results, standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and use isogenic bacterial strains to control for genetic variability .

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